N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide
Description
N-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide is a thienopyrazole-derived compound featuring a 4-chlorophenyl substituent at position 2 of the thieno[3,4-c]pyrazole core and a cyclopentanecarboxamide group at position 3. The 4-chlorophenyl group on the pyrazole ring may influence receptor binding through hydrophobic or π-π interactions, while the cyclopentanecarboxamide moiety contributes to conformational flexibility and solubility .
Thienopyrazole derivatives are frequently explored as modulators of cryptochrome (CRY) proteins, which regulate circadian rhythms and metabolic pathways.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c18-12-5-7-13(8-6-12)21-16(14-9-23-10-15(14)20-21)19-17(22)11-3-1-2-4-11/h5-8,11H,1-4,9-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZSBSAFEOLZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thieno[3,4-c]pyrazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.
Formation of the Cyclopentanecarboxamide Moiety: The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with cyclopentanecarboxylic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule, with studies exploring its effects on biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but molecular docking studies have provided insights into its binding affinity and interactions .
Comparison with Similar Compounds
Table 1: Substituent Effects on Thienopyrazole Derivatives
Key Observations:
Thienopyrazole Substituents: 4-Chlorophenyl (Target Compound): Likely enhances lipophilicity and aromatic interactions compared to tert-butyl () or 2,4-dimethylphenyl (Compound 11). This may alter binding affinity to CRY isoforms. 4-Methoxyphenyl (Compound 12): The methoxy group’s electron-donating properties may improve CRY2 selectivity via polar interactions .
3,4-Dimethylbenzamide (Compound 11): The planar benzamide structure may favor CRY1 binding through hydrophobic packing .
Biological Implications :
- Compound 12’s CRY2 selectivity correlates with its 4-methoxyphenyl and 1-(4-chlorophenyl)cyclopentane groups, suggesting synergistic substituent effects. The target compound’s simpler structure may exhibit broader or distinct isoform interactions.
- Compound 11’s CRY1 selectivity highlights the role of alkyl substituents (e.g., 2,4-dimethylphenyl) in isoform discrimination .
Physicochemical Properties
Table 2: Molecular Properties of Selected Compounds
- Lipophilicity : The tert-butyl group in the compound increases LogP compared to the target’s 4-chlorophenyl, suggesting higher membrane permeability but poorer aqueous solubility .
- Solubility: Compound 12’s sulfone group (5,5-dioxido) enhances polarity, improving solubility over non-sulfonated analogs like the target compound .
Biological Activity
N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and the mechanisms through which it may exert therapeutic effects.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 380.8 g/mol. Its structure features a thieno[3,4-c]pyrazole core with a chlorophenyl substituent and a cyclopentanecarboxamide moiety. This unique configuration is thought to enhance its biological activity by facilitating interactions with various biological targets.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, indicating potential as an antibacterial agent. The compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activities. It appears to inhibit key enzymes involved in cellular processes such as:
- Acetylcholinesterase (AChE) : Important for neurotransmission.
- Urease : Associated with urease-related infections.
The mechanism of action for this compound is believed to involve:
- Binding to Enzymes : The thieno[3,4-c]pyrazole core may interact with active sites of enzymes, leading to inhibition.
- Modulation of Signaling Pathways : By affecting enzyme activity, the compound can modulate various signaling pathways critical for cell survival and proliferation.
Study on Antioxidant Activity
A study evaluated the antioxidant potential of various thienopyrazole derivatives, including related compounds. The findings indicated that certain derivatives exhibited strong antioxidant activity with IC50 values comparable to established antioxidants like Trolox (IC50 = 2.30 μM) .
| Compound | IC50 (μM) |
|---|---|
| 4a | 2.07 |
| 4b | 2.25 |
| 4c | 2.29 |
| Trolox | 2.30 |
This suggests that modifications in the chemical structure can enhance antioxidant properties.
Antibacterial Screening
In another study focused on synthesized thienopyrazole compounds, several showed promising antibacterial activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating strong efficacy .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide?
- Methodology :
- Stepwise synthesis : Begin with cyclization of thiophene and pyrazole precursors under controlled temperatures (e.g., 80–100°C) in anhydrous conditions to form the thieno[3,4-c]pyrazole core.
- Substitution : Introduce the 4-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling, ensuring stoichiometric excess (1.2–1.5 equivalents) to maximize yield .
- Amide coupling : React the intermediate with cyclopentanecarboxylic acid using coupling agents like EDCI/HOBt or DCC in dichloromethane .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final compound (>95% purity) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Key techniques :
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl integration at δ 7.2–7.5 ppm) and cyclopentane carboxamide resonance .
- HPLC-MS : High-resolution mass spectrometry to confirm molecular weight (e.g., [M+H]+ expected for C₂₀H₁₉ClN₄OS) and quantify purity .
- X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable .
Q. How can preliminary biological activity screening be designed for this compound?
- Protocol :
- Target selection : Prioritize kinases, GPCRs, or ion channels based on structural analogs (e.g., thienopyrazole derivatives with reported activity against protein kinases) .
- Assays : Use fluorescence polarization for kinase inhibition or calcium flux assays for GPCR modulation. Include positive controls (e.g., staurosporine for kinases) .
- Dose-response : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound?
- Strategy :
- Core modifications : Synthesize analogs with variations in the thieno[3,4-c]pyrazole scaffold (e.g., replacing sulfur with oxygen) to assess electronic effects .
- Substituent analysis : Compare 4-chlorophenyl with 4-fluorophenyl or 4-methoxyphenyl to evaluate hydrophobic/hydrophilic interactions .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins like COX-2 or EGFR .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Approach :
- Assay validation : Replicate experiments in orthogonal assays (e.g., SPR vs. enzymatic assays) to confirm target engagement .
- Off-target profiling : Screen against a panel of 50+ unrelated targets to rule out nonspecific effects .
- Data normalization : Use Z-factor analysis to ensure assay robustness and minimize false positives/negatives .
Q. What computational methods are effective for predicting metabolic stability and toxicity?
- Tools :
- ADMET prediction : Use SwissADME or ADMETlab 2.0 to estimate logP (target: 2–4), CYP450 inhibition, and hERG channel liability .
- Metabolite identification : Employ GLORY or Meteor software to predict Phase I/II metabolism (e.g., hydroxylation at the cyclopentane ring) .
- MD simulations : Run 100-ns molecular dynamics simulations to assess conformational stability in aqueous and lipid bilayer environments .
Q. How can researchers investigate multi-target interactions for this compound?
- Workflow :
- Proteome-wide screening : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Network pharmacology : Construct interaction networks (Cytoscape) linking identified targets to disease pathways (e.g., inflammation, cancer) .
- Synergy studies : Test combinations with standard therapeutics (e.g., cisplatin in cancer models) using Chou-Talalay synergy analysis .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar thienopyrazole derivatives?
- Troubleshooting :
- Reaction monitoring : Use TLC or in-situ IR to identify intermediates and optimize reaction times .
- Solvent effects : Test polar aprotic solvents (DMF, DMSO) vs. nonpolar (toluene) to stabilize reactive intermediates .
- Catalyst screening : Evaluate Pd(PPh₃)₄ vs. XPhos Pd G3 for cross-coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
